molecular formula C10H12O2 B1236068 E-2-Methyl-5-(fur-3-yl)-pent-2-enal

E-2-Methyl-5-(fur-3-yl)-pent-2-enal

Cat. No. B1236068
M. Wt: 164.2 g/mol
InChI Key: VOONDAZISKQGNR-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-2-Methyl-5-(fur-3-yl)-pent-2-enal is a heteroarene.

Scientific Research Applications

Organoleptic Evaluations

E-2-Methyl-5-(fur-3-yl)-pent-2-enal and its derivatives have been identified in various natural sources like lavender, prunes, green and black tea, and spinach leaves. These compounds are evaluated for their organoleptic properties, contributing to the aroma and flavor of these plants and food products (Naef, Jaquier, & Velluz, 1997).

Synthesis and Cyclisation Studies

Research has been conducted on the synthesis and cyclisation of compounds related to E-2-Methyl-5-(fur-3-yl)-pent-2-enal, leading to the production of benzofuran derivatives. These studies are significant in organic chemistry, particularly in understanding reaction mechanisms and synthesizing complex molecules (Abdel‐Wahhab & El-Rayyes, 1972).

Studies on Reaction Mechanisms

The oxidation mechanisms involving derivatives of E-2-Methyl-5-(fur-3-yl)-pent-2-enal have been studied, providing insights into the stereochemical outcomes of the reactions. Such studies are crucial for developing selective synthetic procedures in chemistry (Woggon, Ruther, & Egli, 1980).

Catalytic Conversion Research

The catalytic conversion of related compounds under hydrogen has been explored, with applications in the field of renewable energy and green chemistry. These studies aim to understand and optimize the conversion processes for biomass-derived compounds (Sitthisa et al., 2011).

Organic Synthesis and Reactions

Research in the field of organic synthesis has also been conducted, exploring the formation of various derivatives through different reaction pathways. This includes studies on recyclization, which are significant for the development of new synthetic methods (Gimalova et al., 2013).

properties

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

(E)-5-(furan-3-yl)-2-methylpent-2-enal

InChI

InChI=1S/C10H12O2/c1-9(7-11)3-2-4-10-5-6-12-8-10/h3,5-8H,2,4H2,1H3/b9-3+

InChI Key

VOONDAZISKQGNR-YCRREMRBSA-N

Isomeric SMILES

C/C(=C\CCC1=COC=C1)/C=O

SMILES

CC(=CCCC1=COC=C1)C=O

Canonical SMILES

CC(=CCCC1=COC=C1)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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